molecular formula C12H25ClN2O2 B11856087 tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride

tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11856087
M. Wt: 264.79 g/mol
InChI Key: DMGOECVYHWOLDC-UHFFFAOYSA-N
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Description

tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of N-Boc-piperidine with methylamine in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl (2R)-2-((ethylamino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4;/h10,13H,5-9H2,1-4H3;1H

InChI Key

DMGOECVYHWOLDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC.Cl

Origin of Product

United States

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